Spiramine C

Description

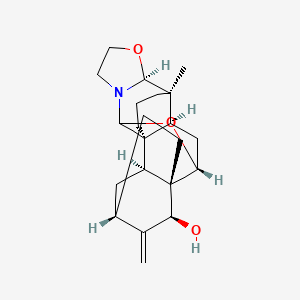

Structure

3D Structure

Properties

Molecular Formula |

C22H31NO3 |

|---|---|

Molecular Weight |

357.5 g/mol |

IUPAC Name |

(1R,2S,3S,5S,7R,8R,12R,13S,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-3-ol |

InChI |

InChI=1S/C22H31NO3/c1-12-13-4-7-22(17(12)24)15(10-13)21-6-3-5-20(2)14(21)11-16(22)26-19(21)23-8-9-25-18(20)23/h13-19,24H,1,3-11H2,2H3/t13-,14+,15-,16+,17-,18-,19?,20+,21-,22+/m0/s1 |

InChI Key |

QSMGOIQENWNEMA-POOTZBBGSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@]34[C@@H]1C[C@H]([C@]56[C@H]3C[C@H](CC5)C(=C)[C@@H]6O)OC4N7[C@H]2OCC7 |

Canonical SMILES |

CC12CCCC34C1CC(C56C3CC(CC5)C(=C)C6O)OC4N7C2OCC7 |

Synonyms |

spiramine C |

Origin of Product |

United States |

An In-depth Technical Guide to the Inhibition of PAF-Induced Platelet Aggregation by Spiramine C

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling and hemostasis, the quest for selective inhibitors of pathological processes is paramount. This guide delves into the inhibitory effects of Spiramine C, an atisine-type diterpene alkaloid derived from plants of the Spiraea genus, on platelet aggregation induced by Platelet-Activating Factor (PAF). PAF is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Its ability to induce platelet aggregation at nanomolar concentrations makes it a critical target for therapeutic intervention in thromboembolic disorders.

Spiramine C and its analogues have emerged as promising natural products with significant antiplatelet activity.[2][3] This document provides a comprehensive overview of the mechanism of PAF-induced platelet aggregation, the inhibitory action of Spiramine C, a proposed mechanism of this inhibition, and detailed protocols for the in-vitro evaluation of this interaction. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to explore the therapeutic potential of Spiramine C and related compounds.

The Mechanism of PAF-Induced Platelet Aggregation: A Cascade of Events

Platelet-Activating Factor exerts its effects on platelets by binding to a specific G-protein coupled receptor (GPCR) on the platelet surface, known as the PAF receptor (PAF-R).[4] This binding initiates a cascade of intracellular signaling events, culminating in platelet activation, shape change, and aggregation.[5] The key steps in this pathway are:

-

Receptor Binding and G-protein Activation: PAF binds to the PAF-R, causing a conformational change that activates an associated heterotrimeric G-protein (primarily Gq).[4]

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme Phospholipase C (PLC).[5]

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm.[6]

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Platelet Activation and Aggregation: The elevated intracellular Ca2+ levels and PKC activation lead to a series of downstream events, including the phosphorylation of various proteins, cytoskeletal rearrangement (shape change), degranulation (release of pro-thrombotic factors), and the conformational activation of the integrin αIIbβ3 receptor. Activated αIIbβ3 receptors on adjacent platelets bind to fibrinogen, leading to the formation of platelet aggregates.

Caption: PAF Signaling Pathway in Platelets.

Inhibition of PAF-Induced Platelet Aggregation by Spiramine C

Research has demonstrated that atisine-type diterpene alkaloids isolated from Spiraea japonica, including Spiramine C and its derivatives, are potent inhibitors of PAF-induced platelet aggregation.[2][7] A key study by Li et al. (2002) evaluated a series of these alkaloids and found that many exhibited a selective inhibitory effect on PAF-induced aggregation, with no significant activity against aggregation induced by other agonists such as ADP or arachidonic acid.[7] This selectivity is a critical finding, as it suggests a specific interaction with the PAF signaling pathway rather than a general, non-specific antiplatelet effect.

| Compound | Target | IC50 (µM) | Source |

| Spiramine A | PAF-induced rabbit platelet aggregation | 6.7 | [2] |

| Spiramine C1 | PAF-induced rabbit platelet aggregation | 30.5 ± 2.7 | [7] |

| Spiramine C1 | ADP-induced rabbit platelet aggregation | 56.8 ± 8.4 | [7] |

| Spiramine C1 | Arachidonic acid-induced rabbit platelet aggregation | 29.9 ± 9.9 | [7] |

Spiramine A is the acetate ester of Spiramine C. Spiramine C1 is a derivative of Spiramine C.

The data indicates that while Spiramine C1 shows some non-selective activity, the parent compounds like Spiramine A are more selective for the PAF pathway.

Proposed Mechanism of Action: A Focus on the PAF Receptor

The high selectivity of Spiramine C and its analogues for the PAF pathway strongly suggests that their primary mechanism of action is the antagonism of the PAF receptor. While direct receptor binding studies have yet to be published, the existing evidence supports this hypothesis:

-

Selective Inhibition: As previously mentioned, the lack of inhibition against other aggregation pathways (ADP, arachidonic acid) points towards an early, specific step in the PAF cascade, with the receptor being the most likely target.[7]

-

Structure-Activity Relationship (SAR): Preliminary SAR studies have identified key structural features of spiramine alkaloids that are essential for their anti-PAF activity. These include the presence of an oxazolidine ring and oxygen substitution at the C-15 position.[7] Such specific structural requirements are characteristic of molecules that bind to a well-defined pocket on a receptor protein.

Based on this evidence, we propose that Spiramine C acts as a competitive or non-competitive antagonist at the PAF receptor. By binding to the receptor, it prevents PAF from docking and initiating the downstream signaling cascade that leads to platelet aggregation.

Caption: Proposed mechanism of Spiramine C action.

Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details a standardized method for assessing the inhibitory effect of Spiramine C on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).[8]

Materials and Reagents:

-

Freshly drawn human whole blood

-

3.2% Sodium Citrate (anticoagulant)

-

Platelet-Activating Factor (PAF)

-

Spiramine C

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving Spiramine C

-

Light Transmission Aggregometer

-

Calibrated pipettes

-

Aggregometer cuvettes with stir bars

-

Centrifuge

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). b. Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant). c. Carefully collect the PRP. d. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP (supernatant). e. Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

Instrument Setup: a. Turn on the aggregometer and allow it to warm up to 37°C. b. Calibrate the instrument using PPP for 100% aggregation (maximum light transmission) and PRP for 0% aggregation (baseline light transmission).

-

Aggregation Assay: a. Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar. b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for 5 minutes at 37°C with stirring. c. Add 50 µL of Spiramine C solution (at various concentrations) or vehicle (DMSO) to the PRP and incubate for 5 minutes. d. Add a pre-determined concentration of PAF (e.g., 100 nM) to induce aggregation. e. Record the change in light transmission for at least 5 minutes.

Caption: Experimental workflow for the LTA assay.

Data Analysis and Interpretation

The output of the LTA is an aggregation curve, where the y-axis represents the percentage of light transmission (aggregation) and the x-axis represents time.

-

Percentage Inhibition: The inhibitory effect of Spiramine C is calculated as follows: % Inhibition = [1 - (Max Aggregation with Inhibitor / Max Aggregation with Vehicle)] x 100

-

IC50 Determination: By testing a range of Spiramine C concentrations, a dose-response curve can be generated by plotting the % inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of Spiramine C that causes 50% inhibition of PAF-induced platelet aggregation, can then be determined from this curve.

Troubleshooting and Considerations

-

Platelet Viability: It is crucial to use fresh blood and handle the platelets gently to avoid premature activation. All experiments should be completed within 4 hours of blood collection.

-

Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) in the assay does not exceed a level that affects platelet function (typically <0.5%).

-

Agonist Concentration: The concentration of PAF used should be optimized to induce a submaximal aggregation response, allowing for a clear window to observe inhibition.

Conclusion and Future Directions

Spiramine C, an atisine-type diterpene alkaloid, demonstrates selective and potent inhibition of PAF-induced platelet aggregation.[2][7] The available evidence strongly supports a mechanism of action involving the antagonism of the PAF receptor. This makes Spiramine C a compelling lead compound for the development of novel anti-thrombotic agents with a targeted mode of action.

Future research should focus on definitively elucidating the mechanism of action through:

-

Receptor Binding Assays: To confirm direct binding of Spiramine C to the PAF receptor.

-

Downstream Signaling Studies: To investigate the effect of Spiramine C on intracellular calcium mobilization and the activity of key enzymes like Phospholipase C.

-

In Vivo Studies: To evaluate the anti-thrombotic efficacy and safety profile of Spiramine C in animal models.

The methodologies and insights provided in this guide serve as a robust foundation for researchers to further explore the therapeutic potential of this fascinating class of natural products.

References

-

Li L, et al. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica. Eur J Pharmacol. 2002 Aug 2;449(1-2):23-8. [Link]

-

Tsoupras, A., Lordan, R., & Zabetakis, I. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 1257–1264. [Link]

-

Song, S., Gao, Y., Tian, Y., & Hao, X. (2024). Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids. RSC Advances, 14(31), 22882-22893. [Link]

-

Vinholt, P. J., Nybo, M., Nielsen, C. B., & Hvas, A. M. (2017). Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader. PloS one, 12(10), e0186119. [Link]

-

Gremmel, T., & Frelinger, A. L. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 9(8), 2613. [Link]

-

Platelet Services. Platelet Aggregation Test | Light Transmission Aggregometry (LTA). [Link]

-

Hao, X., et al. (2024). Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids Electronic Supplementary Mater. [Link]

-

Brass, L. F., & Laposata, M. (1987). Modulation of platelet-activating-factor-induced calcium influx and intracellular calcium release in platelets by phorbol esters. The Biochemical journal, 248(1), 39–45. [Link]

-

Song, S., Gao, Y., Tian, Y., & Hao, X. (2024). Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids. ResearchGate. [Link]

-

Asl, M. N., & Hosseinzadeh, H. (2022). Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials. Iranian journal of medical sciences, 47(6), 493–508. [Link]

-

ResearchGate. (2007). Role of calcium influx on PAF induced platelet activation. [Link]

-

ResearchGate. (1992). Fig 1. Inhibition of PAF-induced aggregation in the control group. [Link]

-

Proença, M. A. F., et al. (2017). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. Pharmaceuticals (Basel, Switzerland), 10(3), 66. [Link]

-

Müller, J., & Zeuner, F. (1987). Inhibition of PAF-induced Human Platelet Responses by Newly Synthesized Ether Phospholipids. Thrombosis research, 48(4), 459–466. [Link]

-

Taylor & Francis. PAF – Knowledge and References. [Link]

-

Cox, D. A. (1991). Platelet‐activating factor (PAF) receptor antagonists inhibit arachidonic acid induced platelet aggregation in rabbit whole blood. Prostaglandins, 42(6), 557-567. [Link]

-

Al-Obeidi, F. A., et al. (2026). Targeting phosphatidylserine exposure in pro-coagulant platelets. Apollo - University of Cambridge Repository. [Link]

-

Wang, Y., et al. (2024). Exploring Novel Antidepressants Targeting G Protein-Coupled Receptors and Key Membrane Receptors Based on Molecular Structures. International Journal of Molecular Sciences, 25(5), 2636. [Link]

-

Reddy, P. H. (2024). Emerging Perspectives on Platelet-Activating Factor in Relation to Magnesium Levels at the Cellular, Tissue, and Systemic Levels in Disease States. International Journal of Molecular Sciences, 25(5), 2955. [Link]

-

Franco, R., et al. (2008). G Protein-Coupled Receptor Heteromers as New Targets for Drug Development. Pharmacology & therapeutics, 117(2), 302–314. [Link]

-

Kilic, A., & Tunc-Kilic, E. (2019). Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. Molecules (Basel, Switzerland), 24(11), 2106. [Link]

-

Muth, M., & Schopfer, U. (2019). Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers in pharmacology, 10, 128. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Pharmacological Keystone: Role of the Oxazolidine Ring in Spiramine C Biological Activity

Executive Summary

The quest for novel therapeutics to overcome multi-drug resistance (MDR) in oncology and manage complex inflammatory pathways has driven researchers to explore structurally intricate natural products. Among these, Spiramine C , an atisine-type C20-diterpenoid alkaloid isolated from the Spiraea japonica complex, has emerged as a highly potent candidate[Benchchem][1].

The biological efficacy of Spiramine C is inextricably linked to a specific structural pharmacophore: the oxazolidine ring . This whitepaper provides an in-depth mechanistic analysis of how this ring dictates the molecule's unique ability to induce Bax/Bak-independent apoptosis, outlines its role in antiplatelet aggregation, and establishes self-validating experimental protocols for evaluating its biological activity.

Structural Chemistry: The Atisine-Type Scaffold and Oxazolidine Ring

Diterpenoid alkaloids are characterized by a rigid, polycyclic C20 carbon skeleton. Spiramine C belongs to the atisine-type subclass, which is biogenetically derived from the tetracyclic diterpene ent-atisane.

The defining structural feature of Spiramine C (and its close analog, Spiramine D) is the presence of an oxazolidine ring —a five-membered heterocyclic structure formed by an N–C20–O–C7 mixed acetal linkage[RSC Publishing][2].

Mechanistic Causality of the Ring Structure: The oxazolidine ring acts as a conformational lock. By bridging the nitrogen atom and the C7 position, it restricts the rotational degrees of freedom of the alkaloid framework. This rigid 3D geometry is strictly required for the molecule to correctly intercalate into mitochondrial membranes or bind to specific cellular receptors. Structure-activity relationship (SAR) studies demonstrate that cleavage or removal of this oxazolidine ring results in a near-total loss of cytotoxic and anti-inflammatory activity[PubMed][3].

Mechanistic Paradigm: Overcoming Multi-Drug Resistance

Bax/Bak-Independent Apoptosis

Canonical apoptosis relies heavily on the pro-apoptotic proteins Bax and Bak. Upon cellular stress, these proteins oligomerize to form pores in the mitochondrial outer membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP). However, many aggressive cancers (such as the MCF-7/ADR breast cancer line) develop multi-drug resistance by downregulating or mutating Bax and Bak.

Spiramine C derivatives, particularly those bearing an α,β-unsaturated ketone alongside the intact oxazolidine ring, bypass this resistance mechanism. They induce apoptosis in a strictly Bax/Bak-independent manner [PubMed][3]. The oxazolidine ring facilitates direct interaction with the mitochondrial membrane, triggering MOMP, a rapid drop in mitochondrial membrane potential (ΔΨm), the release of cytochrome c, and the subsequent activation of the caspase-3 cascade[Benchchem][4].

Caption: Bax/Bak-independent apoptotic signaling pathway induced by the oxazolidine ring of Spiramine C.

Antiplatelet Aggregation Activity

Beyond oncology, the oxazolidine ring is crucial for cardiovascular applications. Spiramine C and its derivatives have been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF), arachidonic acid, and ADP. Primary SAR studies confirm that both oxygen substitution at the C-15 position and the structural integrity of the oxazolidine ring are absolute prerequisites for this antiplatelet effect[ResearchGate][5].

Quantitative Efficacy Data

To illustrate the critical nature of the oxazolidine ring, the following table summarizes the comparative in vitro cytotoxic efficacy of Spiramine C derivatives against standard chemotherapeutics and ring-opened analogs[Benchchem][1].

| Compound / Derivative | Cell Line Model | IC₅₀ (µM) | Mechanistic Observation |

| Spiramine C Derivative (Intact Oxazolidine) | MCF-7/ADR (Human Breast Cancer) | ~4.2 | Potent cytotoxicity; effectively overcomes multi-drug resistance. |

| Spiramine C Derivative (Intact Oxazolidine) | Bax⁻/⁻ Bak⁻/⁻ MEFs | ~5.8 | Induces apoptosis independently of canonical Bax/Bak oligomerization. |

| Spiramine Analog (Ring-Opened/Removed) | MCF-7/ADR (Human Breast Cancer) | >50.0 | Drastic loss of activity; fails to induce direct MOMP. |

| Doxorubicin (Standard Chemotherapy) | MCF-7/ADR (Human Breast Cancer) | 32.5 | Poor efficacy due to active efflux pumps and MDR mechanisms. |

Data synthesized from representative bioactive derivatives of Spiramine C highlighting the necessity of the oxazolidine pharmacophore.

Experimental Methodologies & Validation Protocols

To ensure scientific rigor, the evaluation of Spiramine C requires a self-validating experimental workflow. The protocols below are designed not just to measure cell death, but to definitively prove the causality of the oxazolidine ring in targeting the mitochondria.

Protocol A: Cytotoxicity and Apoptosis Assessment

This protocol utilizes a dual-assay approach: MTT for quantitative viability (IC₅₀) and Annexin V/PI Flow Cytometry for qualitative mechanistic validation.

Step 1: Cell Seeding and Treatment

-

Action: Seed Bax⁻/⁻ Bak⁻/⁻ MEFs and MCF-7/ADR cells in 96-well plates (for MTT) and 6-well plates (for Flow Cytometry) at a density of 1 × 10⁴ cells/well. Incubate for 24 hours.

-

Causality: Utilizing Bax/Bak double-knockout cells isolates the non-canonical apoptotic pathway, proving that the compound does not rely on traditional pro-apoptotic proteins.

Step 2: MTT Assay for IC₅₀ Determination

-

Action: Treat cells with a concentration gradient of the Spiramine C derivative. After 48 hours, add 20 µL of MTT solution (5 mg/mL). Incubate for 4 hours, remove the medium, and solubilize with 150 µL DMSO.

-

Causality: Metabolically active cells reduce the tetrazolium dye to insoluble purple formazan. DMSO is required to solubilize these crystals, allowing spectrophotometric quantification of cell viability at 490 nm[Benchchem][4].

Step 3: Flow Cytometry (Annexin V/PI)

-

Action: Harvest treated cells from the 6-well plates. Resuspend in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes before flow cytometric analysis.

-

Causality: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis). PI is membrane-impermeable and only stains cells with compromised membranes (late apoptosis/necrosis). This dual-staining validates that the Spiramine C derivative is inducing true apoptosis rather than non-specific necrotic toxicity[Benchchem][1].

Protocol B: Mitochondrial Depolarization (ΔΨm) Validation

To prove that the oxazolidine ring directly targets the mitochondria, the loss of mitochondrial membrane potential must be quantified.

Step 1: JC-1 Dye Incubation

-

Action: Following treatment with the Spiramine C derivative, incubate the cells with JC-1 dye (5 µg/mL) for 20 minutes at 37°C.

-

Causality: JC-1 is a lipophilic, cationic dye. In healthy cells with high ΔΨm, it accumulates in the mitochondria and forms J-aggregates (red fluorescence). When the oxazolidine ring induces MOMP, the membrane depolarizes, and JC-1 remains in the cytoplasm as monomers (green fluorescence). The shift from red to green directly validates mitochondrial targeting.

Caption: Experimental workflow validating Spiramine C cytotoxicity and mitochondrial targeting.

References

- Title: Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Comparative Guide Source: Benchchem URL

- Title: A Comparative Analysis of Spiramine A and Other Diterpenoid Alkaloids Source: Benchchem URL

- Title: Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids Source: RSC Publishing URL

- Title: Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-)

- Title: Diterpene alkaloids from roots of Spiraea japonica Source: ResearchGate URL

Sources

Unveiling the In Vitro Anti-Inflammatory Mechanisms of Spiramine C Extracts: A Technical Guide for Preclinical Development

Executive Summary

The transition of traditional botanical medicines into targeted pharmacotherapies requires rigorous mechanistic validation. Extracts from Spiraea japonica, particularly those rich in atisine-type diterpenoid alkaloids (DAs) like Spiramine C, have demonstrated profound in vitro anti-inflammatory and anti-platelet aggregation properties[1][2]. This whitepaper provides an in-depth technical framework for researchers and drug development professionals to evaluate the anti-inflammatory efficacy of Spiramine C extracts. By focusing on self-validating experimental protocols and the causality behind molecular interactions, this guide establishes a standardized approach for preclinical screening.

Molecular Architecture & Pharmacological Profile

Spiramine C is a complex C20-diterpenoid alkaloid characterized by a highly functionalized polycyclic nitrogen-containing skeleton[1]. The bioactivity of Spiramine C and its derivatives—particularly those bearing an α,β-unsaturated ketone moiety—is heavily dependent on their structural conformation, which allows them to intercalate into cellular targets and modulate inflammatory signaling cascades[3][4].

To contextualize the potency of these extracts, Table 1 synthesizes the quantitative bioactivity of Spiramine C and related atisine-type alkaloids across standard in vitro assays.

Table 1: Quantitative Bioactivity of Spiramine C and Related Alkaloids

| Compound / Extract | Target Assay | IC50 / Inhibition Rate | Mechanistic Note |

| Spiramine C1 | Arachidonic Acid-induced Platelet Aggregation | 29.9 µM | Comparable potency to aspirin; non-selective inhibition[2][5]. |

| Spiramine C1 | PAF-induced Platelet Aggregation | 30.5 µM | Blocks platelet-activating factor signaling[2][5]. |

| Spiramine C1 | ADP-induced Platelet Aggregation | 56.8 µM | Dose-dependent suppression of aggregation[2][5]. |

| Bis-DA bulleyanine A | NO Inhibition (RAW 264.7 Macrophages) | 74.60% (at 40 µM) | Suppresses LPS-induced nitric oxide production[1]. |

| Spiramine C-D Derivatives | Cytotoxicity (MCF-7/ADR cells) | Dose-dependent | Induces Bax/Bak-independent cellular apoptosis[3][4]. |

Mechanisms of In Vitro Anti-Inflammatory Action

The anti-inflammatory efficacy of Spiramine C extracts is primarily evaluated through two distinct in vitro mechanisms: the modulation of macrophage signaling and the physical stabilization of proteins.

Macrophage Signaling Modulation

Macrophages (such as the RAW 264.7 cell line) are the primary responders in the innate immune system. Upon stimulation by Lipopolysaccharide (LPS), the Toll-like Receptor 4 (TLR4) triggers the MyD88-dependent pathway, leading to the nuclear translocation of NF-κB. This transcription factor upregulates inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), flooding the microenvironment with Nitric Oxide (NO) and Prostaglandin E2 (PGE2)[6]. Spiramine C extracts act upstream to inhibit this translocation, thereby starving the inflammatory response of its chemical mediators.

Fig 1. Mechanistic pathway of Spiramine C-mediated anti-inflammatory action in macrophages.

Protein Denaturation Inhibition

Tissue injury during chronic inflammation often results in the thermal or chemical denaturation of local proteins, which subsequently act as auto-antigens, triggering Type III hypersensitivity reactions[4]. Spiramine C exhibits the ability to stabilize protein tertiary structures, raising the thermodynamic barrier to unfolding and preventing this auto-antigenic cascade.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows must be designed to eliminate false positives. The following protocols detail the causality behind each methodological choice.

Fig 2. Self-validating in vitro workflow for evaluating Spiramine C anti-inflammatory efficacy.

Protocol 3.1: RAW 264.7 Macrophage Nitric Oxide (NO) Inhibition Assay

A critical pitfall in phytochemical screening is misattributing cytotoxicity to anti-inflammatory efficacy. This protocol multiplexes NO detection with metabolic viability to ensure true pharmacological inhibition.

-

Cell Seeding: Seed RAW 264.7 cells at 5×104 cells/well in a 96-well plate and incubate for 24 hours.

-

Causality: This specific density ensures cells remain in the logarithmic growth phase and sub-confluent. Contact inhibition alters baseline inflammatory markers, skewing results.

-

-

Pre-treatment: Treat cells with varying concentrations of Spiramine C extract (e.g., 5, 10, 20, 40 µM) for 1 hour.

-

Causality: A 1-hour pre-incubation allows the lipophilic alkaloid to permeate the lipid bilayer and interact with intracellular cytosolic targets prior to receptor activation.

-

-

LPS Stimulation: Add 1 µg/mL of LPS to the wells and incubate for 24 hours.

-

Griess Assay (NO Quantification): Transfer 100 µL of the supernatant to a new plate and add 100 µL of Griess Reagent. Read absorbance at 540 nm.

-

Causality: NO is a highly volatile gas with a half-life of seconds. The Griess reagent reacts with nitrite ( NO2− ), the stable, non-volatile breakdown product of NO, providing a reliable surrogate marker for iNOS activity.

-

-

Parallel MTT Viability Assay: Add MTT solution to the remaining cells in the original plate. Read absorbance at 570 nm[4].

-

Causality: If the extract suppresses NO but reduces cell viability below 90%, the "anti-inflammatory" effect is merely an artifact of cell death. True efficacy requires stable metabolic viability.

-

Protocol 3.2: Thermally-Induced Protein Denaturation Assay

This cell-free assay provides a rapid, high-throughput method to assess the physical stabilization properties of the extract[4].

-

Reaction Mixture Preparation: Combine 0.2 mL of Bovine Serum Albumin (BSA, 1% aqueous solution), 4.78 mL of Phosphate Buffered Saline (PBS, pH 6.4), and 0.02 mL of Spiramine C extract (dissolved in DMSO).

-

Incubation & Heat Stress: Incubate at 37°C for 15 minutes, followed by heat stress at 72°C for 5 minutes.

-

Causality: Heating to 72°C forces the thermal unfolding of the albumin. In an in vivo environment, this mimics the tissue damage that exacerbates inflammation.

-

-

Turbidity Measurement: Cool the samples and measure absorbance at 660 nm.

-

Causality: Denatured proteins aggregate and scatter light. A lower absorbance (reduced turbidity) indicates that the Spiramine C extract successfully stabilized the protein's tertiary structure against heat stress.

-

Data Interpretation & Translational Perspectives

When analyzing the in vitro data of Spiramine C extracts, researchers must carefully separate its anti-inflammatory properties from its apoptotic potential. Recent studies have shown that Spiramine C derivatives bearing an α,β-unsaturated ketone group can induce apoptosis in cancer cell lines (such as MCF-7/ADR) via a unique Bax/Bak-independent mechanism[3][4].

For anti-inflammatory drug development, this presents a dual-edged sword. At lower concentrations (e.g., < 40 µM), the extract effectively suppresses NO production and platelet aggregation without triggering cell death[1][2]. However, at higher concentrations, its cytotoxic pathways may activate. Therefore, establishing a wide Therapeutic Index (TI)—the ratio between the cytotoxic dose ( CC50 ) and the effective anti-inflammatory dose ( IC50 )—is the most critical milestone before advancing Spiramine C candidates into in vivo models.

References

- Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC - nih.gov

- Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed - nih.gov

- Spiramine A Derivatives: A Technical Guide to Their Bioactive Potential - Benchchem - benchchem.com

- Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - mdpi.com

- Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments - Frontiers - frontiersin.org

- Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review - nih.gov

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Plant Alkaloids as Antiplatelet Agent: Drugs of the Future in the Light of Recent Developments [frontiersin.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Biosynthesis and Pharmacological Profiling of Spiramine C in Spiraea japonica: A Technical Whitepaper

Executive Summary

Diterpenoid alkaloids (DAs) represent a structurally complex and pharmacologically significant class of natural products. Among these, the atisine-type DAs, particularly Spiramine C and its congeners isolated from the Spiraea japonica complex, have garnered intense scientific interest due to their unique molecular architecture and potent bioactivities[1]. This whitepaper provides an in-depth technical analysis of the biosynthetic pathway of Spiramine C, details the self-validating experimental protocols used to elucidate this pathway, and synthesizes the quantitative pharmacological data surrounding its therapeutic potential.

Structural Biology and Biosynthetic Pathway

Spiramine C is an atisine-type C20-diterpenoid alkaloid characterized by a complex tetracyclic/pentacyclic skeleton featuring a signature oxazolidine ring[1],[2]. For decades, the exact biosynthetic assembly of these alkaloids remained partially obscured, though it was hypothesized that they share a structural lineage with atisane-type diterpenes[1].

Recent enzymatic and isotopic tracing studies have definitively elucidated the pathway. The biosynthesis of Spiramine C relies on two primary precursors[3]:

-

Spiraminol : An atisane-type diterpene native to S. japonica that provides the core carbon skeleton. Spiraminol contains hemiacetal and acetal groups at C-19 and C-20, priming it for condensation[3].

-

L-Serine : Acts as the primary nitrogen source, specifically providing the ethanolamine unit required to construct the oxazolidine ring characteristic of Spiramine C and D[3].

Through a condensation and cyclization reaction facilitated by endogenous plant enzymes, the ethanolamine unit from L-serine is incorporated into the spiraminol framework, yielding the final atisine-type DA structure[3].

Biosynthetic pathway of Spiramine C from spiraminol and L-serine precursors.

Experimental Validation: Isotope Tracing Methodology

To establish a self-validating proof of this biosynthetic pathway, researchers utilize dual-isotope feeding experiments combined with high-resolution tandem mass spectrometry (LC-MS/MS)[3].

Causality & Experimental Design: Relying solely on in vivo plant feeding can introduce metabolic noise, as precursors might be shunted into primary metabolic pathways. To isolate the specific alkaloid biosynthesis machinery, a dual-pronged approach using both in vitro cultured plantlets and cell-free enzymatic extracts is required[3]. The use of L-[2-13C,15N]serine allows researchers to track a highly specific mass shift (+2 Da) in the final product, definitively proving that both the carbon and nitrogen atoms of the oxazolidine ring originate from the administered serine[3].

Standardized Protocol: Isotope-Labeled Precursor Feeding

-

Plantlet Culture Preparation : Cultivate Spiraea japonica plantlets in vitro under sterile conditions to establish a controlled metabolic baseline free from microbial interference.

-

Cell-Free Extract Generation : Homogenize a subset of plantlets in a buffered solution (pH 7.4) containing protease inhibitors. Centrifuge at 12,000 x g to isolate the soluble enzymatic fraction (cell-free extract)[3].

-

Precursor Incubation :

-

In vivo: Introduce 5 mM of L-[2-13C,15N]serine and spiraminol into the liquid culture medium of the living plantlets.

-

In vitro: Incubate the cell-free extract with L-[2-13C,15N]serine, spiraminol, and necessary cofactors (e.g., ATP, NADPH) at 25°C for 24 hours[3].

-

-

Metabolite Extraction : Quench the reaction with methanol. Perform an acid-base liquid-liquid extraction to selectively partition and concentrate the basic alkaloid fraction.

-

LC-MS/MS Validation : Subject the enriched fraction to LC-MS/MS. Monitor the precursor-to-product ion transitions for Spiramine C. A successful incorporation will yield a molecular ion peak shifted by +2 m/z compared to the unlabeled endogenous baseline, confirming the direct enzymatic conversion[3].

Step-by-step experimental workflow for isotope feeding and LC-MS/MS validation.

Pharmacological Profiling and Bioactivity

Spiramine C and its synthetic derivatives exhibit significant therapeutic potential, primarily categorized into antiplatelet aggregation and oncology[4],[5].

Antiplatelet Aggregation Activity

Spiramine C demonstrates a potent, non-selective inhibitory effect on platelet aggregation. Structure-activity relationship (SAR) studies confirm that the oxygen substitution at the C-15 position and the intact oxazolidine ring are strictly essential for this bioactivity[5]. Spiramine C1, a closely related derivative, shows inhibition comparable to clinical standards like aspirin when tested against arachidonic acid-induced aggregation[5].

Table 1: Quantitative Inhibitory Activity (IC50) of Spiramine C1 on Platelet Aggregation [5]

| Aggregation Inducer | IC50 Value (µM) | Standard Deviation (± µM) | Pharmacological Implication |

| Platelet-Activating Factor (PAF) | 30.5 | 2.7 | Strong inhibition of PAF receptor pathways. |

| Arachidonic Acid (AA) | 29.9 | 9.9 | Potency equivalent to aspirin; targets COX pathways. |

| Adenosine Diphosphate (ADP) | 56.8 | 8.4 | Moderate inhibition of purinergic signaling. |

Bax/Bak-Independent Apoptosis in Oncology

One of the most critical breakthroughs in Spiramine C research involves its α,β-unsaturated ketone derivatives. Traditional chemotherapeutics induce apoptosis via the mitochondrial pathway, which relies heavily on the pro-apoptotic effector proteins Bax and Bak[4],[6]. However, many multidrug-resistant tumors silence or mutate Bax/Bak, rendering them immune to standard apoptosis[4].

Derivatives of Spiramine C bearing a double "Michael reaction acceptor" group (α,β-unsaturated ketone) bypass this resistance. They induce apoptosis in a strictly Bax/Bak-independent manner [4],[6]. Mechanistically, these compounds modulate the anti-apoptotic protein Bcl-2 and activate the BH3-only protein Bim, directly triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent cytochrome c release without requiring Bax or Bak[6].

Proposed Bax/Bak-independent apoptotic signaling pathway triggered by Spiramine C derivatives.

Future Directions in Drug Development

The elucidation of the Spiramine C biosynthetic pathway opens the door for synthetic biology and metabolic engineering. Because the pathway relies on the condensation of spiraminol and L-serine[3], future efforts can focus on upregulating the expression of the specific condensing enzymes in transgenic Spiraea cell cultures or heterologous microbial hosts. This will allow for the scalable, sustainable production of Spiramine C, providing an abundant scaffold for synthesizing α,β-unsaturated ketone derivatives to combat multidrug-resistant, Bax/Bak-deficient malignancies[4].

References

- Hao, X.-J., et al. "The Chemistry and Biochemistry of Spiraea japonica Complex.

- "Approach to the Biosynthesis of Atisine-Type Diterpenoid Alkaloids.

- "Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells." PubMed, 2014,

- Li, L., et al.

- "Spiramine A Derivatives: A Technical Guide to Their Bioactive Potential." Benchchem,

Sources

- 1. researchgate.net [researchgate.net]

- 2. dl.ndl.go.jp [dl.ndl.go.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spiramine derivatives induce apoptosis of Bax(-/-)/Bak(-/-) cell and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Isolating Spiramine C from Spiraea japonica: An Application Protocol for Natural Product Researchers

This comprehensive guide provides a detailed protocol for the isolation and purification of Spiramine C, an atisine-type diterpene alkaloid, from the plant Spiraea japonica. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, pharmacology, and medicinal chemistry. The protocol herein is built upon established principles of natural product isolation and supported by peer-reviewed literature, offering a robust framework for obtaining high-purity Spiramine C for further investigation.

Introduction to Spiramine C and Spiraea japonica

Spiraea japonica, commonly known as Japanese spirea, is a plant belonging to the Rosaceae family. Various parts of this plant, particularly the roots, have been utilized in traditional medicine.[1] The plant is a rich source of various secondary metabolites, most notably diterpene alkaloids of the atisine and hetisine types.[2] Among these, Spiramine C, an atisine-type diterpene alkaloid, has garnered interest for its potential biological activities. The isolation of Spiramine C and its analogs, such as Spiramine A (Spiramine C acetate), is a critical step for detailed pharmacological evaluation and potential drug development.[3][4]

This protocol will detail a multi-step process for the isolation of Spiramine C, beginning with the collection and preparation of plant material, followed by solvent extraction, a crucial acid-base fractionation to isolate the alkaloid-rich fraction, and concluding with multi-stage chromatographic purification.

Overall Isolation Workflow

The isolation of Spiramine C follows a logical progression from crude extract to pure compound. The workflow is designed to systematically enrich the target alkaloid based on its physicochemical properties, primarily its basicity and polarity.

Caption: High-level workflow for the isolation of Spiramine C.

Part 1: Plant Material and Crude Extraction

Plant Material Collection and Preparation

The selection and preparation of the plant material are critical for a successful isolation.

-

Source: The roots of Spiraea japonica var. acuta are a documented source of spiramine alkaloids.[1]

-

Collection: Collect fresh, healthy roots. Proper botanical identification is paramount to ensure the correct plant species and variety are used.

-

Preparation:

-

Thoroughly wash the roots with water to remove soil and other debris.

-

Cut the roots into small pieces to facilitate drying.

-

Air-dry the roots in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant drying oven at a temperature not exceeding 40-50°C to prevent the degradation of thermolabile compounds.

-

Grind the dried roots into a coarse powder (approximately 20-40 mesh) using a mechanical grinder. This increases the surface area for efficient solvent extraction.[5]

-

Protocol: Crude Solvent Extraction

The initial extraction aims to remove the majority of secondary metabolites from the plant matrix.

-

Rationale: Ethanol is a broad-spectrum solvent capable of extracting a wide range of compounds of varying polarities, including diterpene alkaloids.[6] Using a high concentration of ethanol (95%) minimizes the co-extraction of water-soluble macromolecules like starches and some proteins.

Materials and Reagents:

-

Powdered, dried roots of S. japonica

-

95% (v/v) Ethanol (EtOH)

-

Large glass container with a lid (for maceration) or a reflux extraction setup

-

Filter paper (e.g., Whatman No. 1)

-

Rotary evaporator

Procedure:

-

Place the powdered root material in the extraction vessel.

-

Add 95% ethanol in a 1:10 (w/v) ratio (e.g., 1 kg of powder to 10 L of ethanol).

-

Macerate the mixture at room temperature for 24-48 hours with occasional agitation. For a more exhaustive extraction, perform reflux extraction at 60-70°C for 3-4 hours.

-

Filter the extract through filter paper to separate the plant debris from the liquid extract.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum yield.

-

Combine all the filtrates.

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a dark, viscous crude extract.

Part 2: Acid-Base Fractionation for Alkaloid Enrichment

This is the most critical step to selectively isolate the basic alkaloids from the complex crude extract. The principle relies on the ability of the basic nitrogen atom in alkaloids to form water-soluble salts in an acidic medium, while neutral and acidic compounds remain in an organic solvent.[7][8]

Caption: Workflow for the acid-base partitioning of the crude extract.

Protocol: Liquid-Liquid Acid-Base Extraction

Materials and Reagents:

-

Crude ethanolic extract

-

5% (v/v) Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

pH indicator strips or a pH meter

-

Separatory funnels (appropriate size for the volume of extract)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Suspend the crude ethanolic extract in 5% aqueous HCl. The volume should be sufficient to fully dissolve the extract (e.g., 100 g of crude extract in 1 L of 5% HCl).

-

Transfer the acidic solution to a large separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate. Shake the funnel vigorously, venting frequently to release pressure.

-

Allow the layers to separate. The upper organic layer contains neutral and acidic compounds. The lower aqueous layer contains the protonated, water-soluble alkaloid salts.

-

Drain the lower aqueous layer and save it. Discard the upper ethyl acetate layer.

-

Repeat the ethyl acetate wash (steps 3-5) two more times to ensure complete removal of non-alkaloidal components.

-

Transfer the combined acidic aqueous fractions to a clean separatory funnel.

-

Slowly add concentrated ammonium hydroxide dropwise to the aqueous layer while stirring until the pH reaches 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are less soluble in water.

-

Extract the now basic aqueous solution with an equal volume of dichloromethane (DCM).

-

Shake vigorously and allow the layers to separate. The alkaloids will now partition into the lower DCM layer.

-

Drain and collect the lower DCM layer.

-

Repeat the DCM extraction (steps 9-11) three more times to maximize the recovery of the alkaloids.

-

Combine all the DCM extracts.

-

Dry the combined DCM extract over anhydrous sodium sulfate to remove any residual water.

-

Filter off the sodium sulfate and concentrate the filtrate using a rotary evaporator to yield the crude alkaloid fraction.

Part 3: Chromatographic Purification

The crude alkaloid fraction is a complex mixture of different alkaloids. Multi-stage chromatography is required to isolate Spiramine C to a high degree of purity.

Protocol: Silica Gel Column Chromatography (Initial Purification)

-

Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity.[9] By using a mobile phase of increasing polarity, compounds will elute in order of increasing polarity. This step aims to separate the alkaloids into fractions, enriching Spiramine C in one or more of these fractions.

Materials and Reagents:

-

Crude alkaloid fraction

-

Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[10]

-

Chromatography column

-

Solvents: A gradient of Chloroform (CHCl₃) and Methanol (MeOH) is often effective for separating diterpene alkaloids. A small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide can be added to the mobile phase to reduce tailing of basic compounds.[11]

-

Thin Layer Chromatography (TLC) plates (silica gel coated) for monitoring the separation

-

Collection tubes

Procedure:

-

Column Packing: Prepare a silica gel column using a slurry packing method with the initial, least polar mobile phase (e.g., 100% CHCl₃).

-

Sample Loading: Dissolve a known amount of the crude alkaloid fraction in a minimal volume of the initial mobile phase. Alternatively, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

-

Elution: Begin elution with the initial mobile phase. Monitor the eluent using TLC.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient could be:

-

100% CHCl₃

-

CHCl₃:MeOH (99:1)

-

CHCl₃:MeOH (98:2)

-

CHCl₃:MeOH (95:5)

-

Continue to increase the methanol concentration as needed.

-

-

Fraction Collection: Collect fractions of a consistent volume.

-

Analysis: Analyze the collected fractions by TLC. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

-

Pooling: Combine the fractions that contain the target compound, Spiramine C, based on the TLC analysis. The relative polarity of Spiramine C will determine in which fractions it elutes.

| Parameter | Recommendation | Rationale |

| Stationary Phase | Silica Gel (230-400 mesh) | High surface area for good separation of medium polarity compounds. |

| Mobile Phase | Gradient of Chloroform (CHCl₃) to Methanol (MeOH) | Allows for the separation of a range of alkaloids with varying polarities. |

| Modifier | 0.1% Triethylamine (TEA) in mobile phase | Reduces peak tailing of basic alkaloids by masking active silanol groups. |

| Monitoring | TLC with Dragendorff's reagent | Provides a quick and specific method for detecting alkaloid-containing fractions. |

Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Polishing)

-

Rationale: For achieving high purity (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used for the purification of alkaloids.[12]

Materials and Reagents:

-

Enriched fraction containing Spiramine C from the previous step

-

HPLC-grade Methanol (MeOH)

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

Procedure:

-

Method Development (Analytical Scale): First, develop a separation method on an analytical HPLC system with a C18 column.

-

Mobile Phase: A typical mobile phase would be a gradient of water (A) and methanol or acetonitrile (B), both containing an acidic modifier like 0.1% formic acid. The acid helps to protonate the alkaloid, leading to sharper peaks.[12]

-

Gradient: Start with a high percentage of water and gradually increase the organic solvent percentage. A typical gradient might be from 30% B to 90% B over 30 minutes.

-

Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm), as many alkaloids have UV absorbance.

-

-

Scale-Up to Preparative HPLC:

-

Once a good separation is achieved on the analytical scale, scale up the method to a preparative column. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.

-

-

Purification:

-

Dissolve the Spiramine C-enriched fraction in the initial mobile phase composition.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fraction corresponding to the peak of Spiramine C.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction under reduced pressure.

-

The resulting pure compound can be lyophilized to obtain a dry powder.

-

| Parameter | Recommendation | Rationale |

| Stationary Phase | Reversed-Phase C18 (5 or 10 µm particle size) | Provides good retention and separation for moderately polar alkaloids. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | Common mobile phases for reversed-phase separation of alkaloids. Formic acid improves peak shape. |

| Detection | UV at ~210 nm | Diterpene alkaloids typically have UV absorbance in this region. |

| Mode | Gradient Elution | Optimizes separation of closely related compounds within a reasonable time frame. |

Part 4: Purity Assessment and Structural Elucidation

After isolation, it is essential to confirm the purity and verify the structure of the isolated compound.

-

Purity Assessment: The purity of the isolated Spiramine C should be determined using analytical HPLC-UV. A pure compound should show a single, sharp peak. Purity is typically reported as a percentage based on the peak area.

-

Structural Elucidation: The identity of Spiramine C can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the complete chemical structure.[13]

-

Conclusion

This protocol provides a comprehensive and scientifically grounded methodology for the isolation of Spiramine C from Spiraea japonica. By following this workflow, from plant material preparation to multi-step chromatographic purification, researchers can obtain high-purity Spiramine C suitable for detailed biological and chemical investigations. It is important to note that optimization of certain steps, particularly the chromatographic separations, may be necessary depending on the specific variety of S. japonica used and the composition of the crude extract.

References

-

PubChem. Spiramine A. [Link]

-

Zhang, Y., et al. (2020). Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography. Analyst, 145(3), 935-943. [Link]

-

Agilent Technologies. (2004). Application Compendium Solutions for Preparative HPLC. [Link]

-

Wang, Y., et al. (2012). Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography. Journal of separation science, 35(10-11), 1279–1284. [Link]

-

YouTube. (2026, February 16). Spiramycin; Chemical name, Molecular Formula, Molar mass, Chemical Structure. [Link]

-

He, H. P., et al. (2001). New diterpene alkaloids from the roots of Spiraea japonica. Journal of natural products, 64(3), 379–380. [Link]

-

ResearchGate. How do I purify an alkaloid extract by HPLC?. [Link]

-

Osińska, E., et al. (2021). Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review. Molecules, 26(20), 6239. [Link]

-

Teledyne ISCO. Silica Gel Column Chromatography. [Link]

-

Ge, F., et al. (2019). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 24(23), 4415. [Link]

-

Request PDF. The Chemistry and Biochemistry of Spiraea japonica Complex. [Link]

-

ResearchGate. Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. [Link]

-

Wang, B. G., et al. (2000). Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica. Journal of Asian natural products research, 2(4), 271–281. [Link]

-

Yildiz, G., et al. (2022). Analyses of phytochemical compounds in the flowers and leaves of Spiraea japonica var. fortunei using UV-VIS, FTIR, and LC-MS techniques. Journal of the Serbian Chemical Society, 87(10), 1145-1158. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). The extraction, separation and purification of alkaloids in the natural medicine. [Link]

-

Pharmacognosy. General Methods of Extraction and Isolation of Alkaloids. [Link]

-

ResearchGate. What is the method for extraction of alkaloids for isolation of pure individual alkaloids for structure elucidation?. [Link]

Sources

- 1. New diterpene alkaloids from the roots of Spiraea japonica (2001) | Hong-Ping He | 20 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural revision of four spiramine diterpenoid alkaloids from the roots of Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Platelet Aggregation Assay Methodology for Spiramine C1

Introduction and Pharmacological Context

Spiramine C1 is a highly complex atisine-type C20-diterpenoid alkaloid isolated from the Chinese herbal medicine Spiraea japonica[1]. While the majority of atisine-type alkaloids (such as Spiramine A) exhibit a narrow, selective inhibition of Platelet-Activating Factor (PAF)-induced aggregation, Spiramine C1 presents a unique pharmacological profile. It demonstrates a potent, concentration-dependent, and non-selective inhibitory effect against multiple aggregation pathways, including those induced by PAF, Adenosine Diphosphate (ADP), and Arachidonic Acid (AA)[1],[2].

Crucially, structure-activity relationship (SAR) studies reveal that the presence of an oxazolidine ring and oxygen substitution at the C-15 position are essential for this broad-spectrum antiplatelet activity[1]. The inhibitory effect of Spiramine C1 on the arachidonic acid pathway is remarkably potent, rivaling that of the clinical standard, aspirin[3].

Assay Principles & Scientific Rationale

To accurately profile the non-selective nature of Spiramine C1, Light Transmission Aggregometry (LTA) is employed. LTA remains the gold standard for in vitro platelet function testing because it captures the real-time kinetics of platelet-to-platelet clumping.

Causality of Experimental Choices:

-

Matrix Selection (PRP vs. Washed Platelets): Platelet-Rich Plasma (PRP) is used instead of washed platelets to maintain the physiological protein milieu. Alkaloids often exhibit specific plasma protein-binding characteristics; using PRP ensures that the calculated IC50 values reflect the free, pharmacologically active fraction of the compound in a biologically relevant environment.

-

Self-Validating System: The assay utilizes a vehicle control (DMSO ≤ 0.5% final concentration) to rule out solvent-induced toxicity and baseline shifts. Furthermore, Aspirin is run as a positive control to validate the functional integrity of the AA-induced aggregation cascade.

-

Multi-Agonist Profiling: Testing against PAF, ADP, and AA is mandatory. Because Spiramine C1 likely targets a downstream convergence point (such as calcium mobilization), single-agonist screening would falsely categorize it as a narrow-spectrum inhibitor[2].

Experimental Workflow

In vitro Light Transmission Aggregometry (LTA) workflow for Spiramine C1.

Reagents and Equipment

-

Test Compound: Spiramine C1 (>98% purity, dissolved in DMSO).

-

Agonists: PAF (final assay conc. ~2.4 nM), ADP (final assay conc. ~10 μM), Arachidonic Acid (final assay conc. ~1 mM).

-

Controls: Acetylsalicylic acid (Aspirin) and Vehicle (DMSO).

-

Consumables: 3.8% Sodium Citrate, siliconized glass cuvettes, and magnetic stir bars.

-

Equipment: 4-channel or 8-channel optical aggregometer with a 37°C heating block.

Step-by-Step Protocol

Step 1: Blood Collection and Plasma Preparation

-

Draw venous blood from healthy, medication-free donors (no NSAIDs for at least 14 days) into tubes containing 3.8% sodium citrate at a 9:1 blood-to-anticoagulant ratio.

-

Expert Insight: Always discard the first 2 mL of drawn blood to prevent tissue factor contamination, which can cause spontaneous micro-clotting and skew the baseline light transmission.

-

-

PRP Generation: Centrifuge the citrated blood at 200 × g for 15 minutes at room temperature (20-25°C). Carefully aspirate the upper PRP layer using a plastic pipette.

-

Expert Insight: Do not use the centrifuge brake during deceleration. Braking disrupts the buffy coat interface and prematurely activates platelets via shear stress.

-

-

PPP Generation: Centrifuge the remaining blood fraction at 1500 × g for 15 minutes to obtain Platelet-Poor Plasma (PPP).

-

Adjust the PRP platelet count to approximately 3×108 platelets/mL using the autologous PPP.

Step 2: Aggregometer Calibration

-

Set the aggregometer heating block to 37°C.

-

Place a cuvette containing 250 μL of PPP into the reference channel. Set this to 100% light transmission (0% aggregation baseline).

-

Place a cuvette containing 250 μL of PRP into the sample channel. Set this to 0% light transmission (100% theoretical aggregation).

Step 3: Pre-Incubation with Spiramine C1

-

Add a magnetic stir bar to the PRP cuvette and set the stir speed to 1000 rpm.

-

Add Spiramine C1 (at varying concentrations: e.g., 10, 30, 60, 100 μM) or vehicle (DMSO) to the PRP. Ensure the final DMSO concentration does not exceed 0.5% v/v to avoid solvent toxicity.

-

Incubate for exactly 3 minutes at 37°C.

-

Expert Insight: A strict 3-minute pre-incubation is critical. It allows the alkaloid's oxazolidine ring to partition into the lipid bilayer and interact with target receptors without inducing spontaneous platelet activation, which can occur with prolonged physical stirring.

-

Step 4: Agonist Induction and Measurement

-

Add the chosen agonist (PAF, ADP, or AA) to the cuvette.

-

Record the light transmission continuously for 5 minutes.

-

Calculate the maximum aggregation percentage ( Amax ) from the peak of the aggregation curve.

-

Calculate the inhibition rate:

Inhibition (%)=Amax(Vehicle)Amax(Vehicle)−Amax(Spiramine C1)×100

Data Presentation & Expected Results

The non-selective antiplatelet profile of Spiramine C1 is characterized by its ability to inhibit all three major pathways, distinguishing it from other atisine-type alkaloids like Spiramine A, which only inhibit PAF[1],[4].

Table 1: Comparative IC50 Values for Platelet Aggregation Inhibition

| Compound | PAF IC50 (μM) | ADP IC50 (μM) | Arachidonic Acid IC50 (μM) | Selectivity Profile |

| Spiramine C1 | 30.5 ± 2.7 | 56.8 ± 8.4 | 29.9 ± 9.9 | Non-selective |

| Aspirin (Control) | > 200 | > 200 | ~ 30.0 | Selective (COX-1) |

| Spiramine A (Ref) | 6.7 | Inactive | Inactive | Selective (PAF) |

Data summarized from structure-activity relationship studies of Spiraea japonica diterpene alkaloids[1],[2].

Mechanistic Pathway

Mechanism of Spiramine C1 non-selective inhibition of platelet aggregation pathways.

The ability of Spiramine C1 to inhibit PAF, ADP, and AA pathways suggests it acts as a multi-target antagonist or interferes with a downstream signaling node common to all three G-protein coupled receptor (GPCR) cascades, such as intracellular calcium mobilization or the final common pathway of Glycoprotein IIb/IIIa activation[1],[2].

References

-

Title: Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed Source: nih.gov URL: [Link]

-

Title: Phytoconstituents and Bioactivity of Plants of the Genus Spiraea L. (Rosaceae): A Review Source: mdpi.com URL: [Link]

-

Title: Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances Source: rsc.org URL: [Link]

Sources

- 1. Antiplatelet aggregation activity of diterpene alkaloids from Spiraea japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

flow cytometry protocol for Spiramine C induced apoptosis assay

Application Note: Multiparametric Flow Cytometry Protocol for Spiramine C-Induced Apoptosis

Executive Summary

Spiramine C and its synthetic derivatives are atisine-type diterpenoid alkaloids originally isolated from the Spiraea japonica complex[1]. In recent oncological drug development, these compounds have demonstrated potent anti-proliferative properties, particularly against multidrug-resistant cancer cell lines such as MCF-7/ADR[1][2]. This application note provides a comprehensive, self-validating flow cytometry methodology to accurately quantify Spiramine C-induced apoptosis, ensuring high-fidelity data for preclinical drug screening.

Mechanistic Rationale & Experimental Causality

To design an effective flow cytometry panel, we must first understand the molecular cascade triggered by the drug. Unlike traditional chemotherapeutics that rely on the canonical intrinsic apoptosis pathway mediated by Bax and Bak oligomerization, Spiramine C derivatives induce apoptosis in a Bax/Bak-independent manner [1][3].

They achieve this by directly triggering Mitochondrial Outer Membrane Permeabilization (MOMP)[3]. This direct action leads to the collapse of the mitochondrial membrane potential (ΔΨm), the release of cytochrome c into the cytosol, subsequent activation of the caspase-9/caspase-3 cascade, and ultimate cellular demise characterized by phosphatidylserine (PS) externalization[2][4].

Because Spiramine C bypasses upstream resistance mechanisms, our analytical approach must validate both the terminal apoptotic markers (PS exposure) and the upstream mitochondrial dysregulation.

Caption: Spiramine C induces apoptosis via direct MOMP activation, bypassing Bax/Bak dependency.

Self-Validating Experimental Design

A robust protocol must be a self-validating system. To ensure trustworthiness and prevent data artifacts, the following controls are mandatory for every acquisition session:

-

Unstained Control: Establishes the baseline autofluorescence of the specific cell line.

-

Single-Stained Controls (FITC only, PI only): Critical for calculating the spectral compensation matrix. FITC and PI emission spectra overlap; without compensation, early apoptotic cells may be falsely categorized as late apoptotic.

-

Vehicle Control (DMSO): Ensures the solvent itself is not inducing cellular toxicity.

-

Positive Control (e.g., 2 µM Adriamycin): Validates that the assay reagents are actively detecting apoptosis and that the cytometer lasers are optimally calibrated[2].

Step-by-Step Multiparametric Protocols

Protocol A: Annexin V-FITC / Propidium Iodide (PI) Assay

Causality Checkpoint: In healthy cells, PS is strictly maintained on the inner leaflet of the plasma membrane. During early apoptosis, caspase cleavage of flippases causes PS to externalize. Annexin V binds to this exposed PS with high affinity, but only in the presence of calcium . Propidium Iodide (PI) is a vital dye that cannot penetrate intact membranes; it only enters late apoptotic or necrotic cells to intercalate with DNA[3][5].

-

Cell Culture & Treatment: Seed MCF-7/ADR cells at 3×105 cells/well in a 6-well plate. Incubate overnight. Treat with Spiramine C at predetermined IC50 concentrations (e.g., 30 µM) for 24 to 48 hours[2][3].

-

Harvesting (Critical Step): Collect the culture media into a centrifuge tube. Wash adherent cells with cold PBS, then trypsinize gently.

-

Experience Insight: Apoptotic cells lose adherence and float in the culture media. Discarding the supernatant prior to trypsinization will artificially skew the data toward viable populations. Furthermore, over-trypsinization strips the plasma membrane, leading to false-positive PI staining. Always combine detached and trypsinized cells.

-

-

Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum, which can quench fluorescence.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI[3].

-

Experience Insight: If the binding buffer is diluted or replaced with standard PBS, the lack of Ca2+ will prevent Annexin V binding, yielding false negatives.

-

-

Incubation: Incubate in the dark for 15 minutes at room temperature[3].

-

Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately (within 1 hour) on a flow cytometer using 488 nm excitation.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Validation via JC-1

To confirm the direct MOMP activation by Spiramine C, we utilize the JC-1 dye[5]. Causality Checkpoint: JC-1 is a lipophilic cation. In healthy mitochondria with a high ΔΨm, it accumulates and forms J-aggregates (emitting red fluorescence). When Spiramine C induces MOMP, the membrane potential collapses, and JC-1 remains in the cytoplasm as monomers (emitting green fluorescence)[4][5].

-

Harvest treated cells as described in Protocol A.

-

Resuspend in 500 µL of culture medium containing 5 µg/mL JC-1 dye.

-

Incubate at 37°C in a CO2 incubator for 20 minutes.

-

Wash twice with cold PBS and resuspend in 500 µL PBS.

-

Analyze via flow cytometry. A population shift from the PE channel (red) to the FITC channel (green) quantitatively indicates ΔΨm loss.

Caption: Step-by-step flow cytometry workflow for Spiramine C apoptosis evaluation.

Data Presentation & Quantitative Analysis

The following table summarizes representative, dose-dependent flow cytometry data for Spiramine C-induced apoptosis, demonstrating the characteristic shift from viable to apoptotic populations over a 48-hour period[4][5].

| Treatment Group | Concentration | Viable Cells (Q1: FITC-/PI-) | Early Apoptotic (Q2: FITC+/PI-) | Late Apoptotic (Q3: FITC+/PI+) | Necrotic (Q4: FITC-/PI+) |

| Vehicle (DMSO) | 0.1% | 92.4% | 3.1% | 2.5% | 2.0% |

| Spiramine C (Low) | 15 µM | 75.2% | 14.5% | 8.1% | 2.2% |

| Spiramine C (IC50) | 30 µM | 48.6% | 28.4% | 19.3% | 3.7% |

| Spiramine C (High) | 60 µM | 21.3% | 32.7% | 40.5% | 5.5% |

| Positive Control | 2 µM Adriamycin | 35.8% | 30.2% | 31.0% | 3.0% |

Table 1: Representative multiparametric quantification of Spiramine C-induced apoptosis.

References

-

BenchChem. "Unveiling the Anti-Cancer Potential of Spiramine Alkaloids: A Comparative Guide". Benchchem.com. 3

-

Shen, Y., et al. "The Chemistry and Biochemistry of Spiraea japonica Complex". ResearchGate. 1

-

"Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway". PMC. 5

-

"Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids". PMC. 2

-

"Anticancer Activity of Delphinium semibarbatum Alkaloid Fractions against LNCaP, and DU 145 Human Prostate Cancer Cells through the Intrinsic Apoptotic Pathway". Brieflands. 4

Sources

Application Note: Spiramine C Structural Modification for Advanced Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR), Semi-Synthesis, and Bax/Bak-Independent Apoptosis Mechanisms

Executive Summary

Spiramine C is an atisine-type C20-diterpenoid alkaloid naturally isolated from the Spiraea japonica complex[1][2]. While the natural isolate exhibits notable anti-inflammatory and antiplatelet aggregation properties[3], its baseline cytotoxicity against malignant cells is relatively weak[4]. However, targeted structural modifications—specifically the introduction of an α,β-unsaturated ketone moiety—transform the diterpenoid scaffold into a potent anticancer agent capable of overcoming multidrug resistance (MDR)[4][5]. This application note details the structural rationale, mechanistic pathways, and validated experimental protocols for synthesizing and evaluating Spiramine C derivatives.

Scientific Grounding & Structural Rationale

The transition of Spiramine C from a weak cytotoxic agent to a potent apoptotic inducer relies on precise pharmacophore engineering. The natural Spiramine C scaffold contains a secondary alcohol and an intact oxazolidine ring[2][4].

The Causality of the "Michael Acceptor"

Structure-Activity Relationship (SAR) studies reveal that simple oxidation of the secondary alcohol to a saturated ketone only marginally improves cytotoxicity. However, the subsequent introduction of a double bond to form an α,β-unsaturated ketone creates a double "Michael reaction acceptor"[4][5].

Why does this matter? The α,β-unsaturated ketone acts as an electrophilic center. In a physiological environment, this moiety readily undergoes covalent binding (via Michael addition) with nucleophilic residues—such as the thiol groups of cysteines—on target intracellular proteins[2]. This covalent engagement is the primary driver of the compound's enhanced potency. Furthermore, SAR data strictly indicates that the integrity of the oxazolidine ring must be maintained; its cleavage results in a near-total loss of bioactivity[4][5].

Caption: Workflow for the semi-synthesis and biological validation of Spiramine C derivatives.

Quantitative SAR Data

The table below summarizes the profound impact of structural modifications on the half-maximal inhibitory concentration (IC₅₀) across multiple human cancer cell lines, including the multidrug-resistant breast cancer line MCF-7/ADR[4].

| Compound | Structural Modification | A549 (Lung) IC₅₀ (μM) | HeLa (Cervical) IC₅₀ (μM) | Bel-7402 (Liver) IC₅₀ (μM) | MCF-7/ADR (Breast MDR) IC₅₀ (μM) |

| Natural Spiramine C | Unmodified (Secondary Alcohol) | > 40.0 | > 40.0 | > 40.0 | > 40.0 |

| Derivative 3 | Saturated Ketone | 25.3 | 28.1 | 30.5 | 33.2 |

| Derivative 1 | α,β-Unsaturated Ketone | 5.8 | 6.5 | 7.2 | 8.1 |

Data Interpretation: The shift from a saturated ketone to an α,β-unsaturated ketone yields a ~4-fold increase in potency, validating the necessity of the Michael acceptor for target engagement.

Mechanistic Pathway: Overcoming MDR

A critical challenge in oncology is the resistance of tumor cells to apoptosis, often mediated by the downregulation or mutation of the pro-apoptotic proteins Bax and Bak .

Remarkably, Spiramine C derivatives bearing the α,β-unsaturated ketone induce apoptosis in Bax⁻/⁻ and Bak⁻/⁻ double knockout mouse embryonic fibroblasts (MEFs)[5][6]. This proves that the compound operates via a Bax/Bak-independent mechanism . By bypassing these canonical gatekeepers, the derivative directly triggers Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c and the subsequent formation of the apoptosome[6].

Caption: Bax/Bak-independent apoptotic signaling pathway induced by modified Spiramine C derivatives.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the semi-synthesis of the active derivative and the biological assay required to confirm its unique mechanism of action.

Protocol A: Semi-Synthesis of α,β-Unsaturated Ketone Derivatives

Objective: Convert the secondary alcohol of natural Spiramine C into a highly reactive Michael acceptor.

-

Oxidation to Saturated Ketone:

-

Dissolve natural Spiramine C (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0°C to selectively oxidize the secondary alcohol.

-

Stir at room temperature for 2 hours. Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield the saturated ketone intermediate.

-

-

Introduction of the α,β-Unsaturation (Selenoxide Elimination):

-

Dissolve the intermediate in anhydrous THF. Cool to -78°C.

-

Add Lithium diisopropylamide (LDA, 1.2 eq) dropwise to form the enolate. Stir for 30 minutes.

-